Product packaging for 4-chloro-N-methylpyridine-3-carboxamide(Cat. No.:CAS No. 62458-78-0)

4-chloro-N-methylpyridine-3-carboxamide

Cat. No.: B8763721
CAS No.: 62458-78-0
M. Wt: 170.59 g/mol
InChI Key: JWPKMXPQNPSIGE-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Heterocycles in Synthetic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both natural and synthetic chemistry. rsc.orgnih.gov Its presence is fundamental to a vast array of biologically active compounds, including vitamins like niacin (nicotinic acid), coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), and numerous alkaloids. nih.gov In the realm of pharmaceuticals, the pyridine nucleus is a privileged structure, found in more than 7000 drug molecules. rsc.orgnih.gov Its isosteric relationship with benzene, coupled with the electronic influence of the nitrogen atom, imparts unique physicochemical properties. The nitrogen atom's electron-withdrawing nature renders the pyridine ring electron-deficient, which influences its reactivity, making it a versatile precursor for a diverse range of chemical transformations. nih.gov This has led to its extensive use in the development of therapeutic agents across various disease areas, including cancer, infectious diseases, and cardiovascular conditions. rsc.orgnih.gov

Importance of Carboxamide Functionalities in Chemical Building Blocks

The carboxamide group (-C(=O)N-) is one of the most fundamental and stable functional groups in organic chemistry. Its significance is underscored by its presence in the peptide bonds that form the backbone of proteins. In synthetic chemistry, the amide bond is a cornerstone for constructing complex molecules. Its planarity, stability, and ability to act as both a hydrogen bond donor and acceptor allow it to play a crucial role in defining the three-dimensional structure of molecules, which is critical for biological activity. As a building block, the carboxamide functionality offers a reliable and robust linkage, often formed through well-established coupling reactions, to connect different molecular fragments. This has made pyridine carboxamide derivatives, also known as nicotinamides, a focal point of research in drug discovery and materials science. nih.govnih.gov

Strategic Positioning of Halogen Substituents in Pyridine Scaffolds

The introduction of a halogen atom onto a pyridine ring dramatically alters its chemical reactivity and provides a handle for further molecular elaboration. Halopyridines are key intermediates in synthetic chemistry, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are foundational to modern drug discovery. The position of the halogen is of critical strategic importance.

Due to the electron-deficient nature of the pyridine ring, it is particularly susceptible to nucleophilic aromatic substitution (SNAr), especially when the halogen is located at the 2- or 4-position. A chlorine atom at the 4-position, as in 4-chloro-N-methylpyridine-3-carboxamide, serves as an excellent leaving group. nih.govresearchgate.net This positioning activates the carbon for attack by a wide range of nucleophiles, allowing for the facile introduction of new functional groups, such as amines, alcohols, and thiols. researchgate.net This reactivity makes 4-halopyridines valuable and versatile intermediates for building molecular complexity and accessing diverse chemical libraries for screening. nih.gov

Table 1: Reactivity of Positions on the Pyridine Ring

PositionFavored Reaction TypeRelative Electron DensityRationale
2- and 4-positionsNucleophilic SubstitutionLowThese positions bear a partial positive charge due to the electron-withdrawing effect of the ring nitrogen, making them susceptible to attack by nucleophiles.
3- and 5-positionsElectrophilic SubstitutionRelatively HighThese positions are less electron-deficient compared to the 2- and 4-positions, making them the preferred sites for attack by electrophiles, although the ring is generally deactivated towards this reaction.

Contextualizing this compound within Advanced Organic Synthesis

While the pyridine carboxamide scaffold is widely utilized, specific, large-scale applications of the this compound isomer are not as extensively documented as its regioisomer, 4-chloro-N-methylpyridine-2-carboxamide. The 2-carboxamide (B11827560) isomer is a well-established and critical intermediate in the synthesis of several multi-kinase inhibitor drugs, most notably Sorafenib and Regorafenib, which are used in cancer therapy. nbinno.comchemicalbook.commdpi.comgoogle.com In the synthesis of these drugs, the 4-chloro substituent of the 2-carboxamide isomer is displaced by a phenoxy nucleophile in a key SNAr reaction. google.com

The utility of the 2-carboxamide isomer serves to highlight the synthetic potential inherent in this class of molecules. By analogy, this compound represents a structurally similar but electronically and sterically distinct building block. Its 1,3,4-substitution pattern offers a different spatial arrangement of functional groups, which can be exploited to access novel molecular architectures that are not accessible from the 2-carboxamide isomer.

Table 2: Physicochemical Properties of the Isomeric Compound 4-chloro-N-methylpyridine-2-carboxamide Note: This data is for the 2-carboxamide isomer and is provided for contextual purposes due to the limited availability of specific data for the 3-carboxamide isomer.

PropertyValueSource
Molecular FormulaC₇H₇ClN₂O nih.gov
Molecular Weight170.60 g/mol nih.govsigmaaldrich.com
AppearanceOff-White to Pale Yellow Solid nbinno.comchemicalbook.com
Melting Point41-43 °C nbinno.comchemicalbook.com
Boiling Point (Predicted)317.8 °C nbinno.com
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov

Research Gaps and Unexplored Chemical Potentials of this compound

The primary research gap concerning this compound is its relative lack of exploration compared to its 2-carboxamide counterpart. The synthetic routes to, and the reaction scope of, this specific isomer are not as well-defined in the scientific literature. This under-exploration represents a significant opportunity.

The unexplored chemical potential of this compound lies in its ability to serve as a scaffold for new classes of compounds in medicinal chemistry. The distinct electronic environment and vectoral orientation of its substituents could lead to the discovery of molecules with novel biological activities. nih.gov Future research could focus on:

Development of Efficient Synthetic Routes: Establishing scalable and efficient methods for the synthesis of this compound is a crucial first step.

Exploration of Reactivity: A systematic investigation of its reactivity in SNAr and transition-metal-catalyzed cross-coupling reactions would broaden its utility as a chemical building block.

Application in Fragment-Based Drug Discovery: Its unique geometry makes it an attractive candidate for fragment-based screening to identify new starting points for drug development programs.

Synthesis of Novel Analogs: Utilizing the 4-chloro position as a reactive handle to generate libraries of novel nicotinamide derivatives for biological screening could uncover new therapeutic agents. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O B8763721 4-chloro-N-methylpyridine-3-carboxamide CAS No. 62458-78-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62458-78-0

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H,9,11)

InChI Key

JWPKMXPQNPSIGE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Chloro N Methylpyridine 3 Carboxamide

Retrosynthetic Analysis and Key Disconnection Strategies for 4-chloro-N-methylpyridine-3-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are evident, focusing on the most synthetically accessible bonds: the amide bond and the carbon-chlorine bond.

Strategy 1: Amide Bond Disconnection (C-N Bond)

The most straightforward disconnection is at the amide bond (a C(O)-N bond). This simplifies the molecule into two key synthons: a 4-chloronicotinic acid derivative (an acyl cation equivalent) and methylamine (a nucleophilic amine equivalent). This approach is synthetically practical as it relies on the robust and well-established chemistry of amide bond formation. The corresponding starting materials would be 4-chloronicotinic acid and methylamine.

Strategy 2: C4-Cl Bond Disconnection

An alternative disconnection breaks the bond between the pyridine (B92270) ring and the chlorine atom at the C4 position. This approach considers the chlorination of a pyridine ring as a key synthetic step. This strategy leads to N-methylnicotinamide as the precursor. This precursor would require a selective chlorination at the 4-position, which is often achieved via an N-oxidation strategy to activate the pyridine ring for electrophilic substitution.

These two strategies form the basis for the most common and established synthetic routes to this compound.

Established Synthetic Routes to this compound

Several established routes leverage the retrosynthetic strategies outlined above. These methods focus on either building the amide functionality onto a pre-chlorinated pyridine ring or chlorinating a pre-formed pyridine carboxamide.

Routes Involving Chlorination of Precursor Pyridine Carboxamides

This synthetic approach begins with a readily available precursor, such as N-methylnicotinamide, and introduces the chlorine atom in a later step. To achieve chlorination at the 4-position of the pyridine ring, which is typically resistant to electrophilic substitution, the ring must first be activated. This is accomplished by converting the pyridine nitrogen to a pyridine-N-oxide.

The N-oxide group activates the C2 and C4 positions for nucleophilic attack. The general sequence is as follows:

N-Oxidation: N-methylnicotinamide is oxidized using an oxidizing agent like hydrogen peroxide in acetic acid to form N-methylnicotinamide-N-oxide.

Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comabertay.ac.uk The reaction proceeds via a mechanism where the N-oxide oxygen attacks the chlorinating agent, followed by nucleophilic attack of a chloride ion at the activated 4-position, leading to the formation of this compound and subsequent deoxygenation. abertay.ac.uk This method can provide high yields of the 2-chloro product, with yields for similar reactions reported to be above 85%. google.com

Routes Involving Amidation of Pyridine-3-carbonyl Chlorides

This is arguably the most common and direct route for the synthesis of this compound. It follows the amide bond disconnection strategy and involves two main steps starting from 4-chloronicotinic acid.

Activation of Carboxylic Acid: The carboxylic acid group of 4-chloronicotinic acid is first activated to make it more susceptible to nucleophilic attack. This is typically achieved by converting it into an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are widely used for this transformation, often in an inert solvent. researchgate.netnih.gov For example, 2-picolinic acid (a positional isomer) is known to react with thionyl chloride to form the corresponding acyl chloride as part of a multi-step synthesis. mdpi.comgoogle.com

Amidation: The resulting 4-chloronicotinoyl chloride is then reacted with methylamine (often as an aqueous solution or a solution in an organic solvent) to form the final amide product. google.com This is a standard nucleophilic acyl substitution reaction. The process is efficient and widely applicable for the synthesis of various carboxamides. pipzine-chem.com

Table 1: Example Reaction Conditions for Amidation Route

StepStarting MaterialReagent(s)SolventConditionsProductRef.
12-Picolinic AcidThionyl ChlorideN,N-Dimethylformamide (cat.)50-100 °C4-Chloropyridine-2-carbonyl chloride HCl google.com
24-Chloropyridine-2-carbonyl chloride HClMethylamine (aq. solution)NoneNot specified4-Chloro-N-methylpyridine-2-carboxamide google.com

Note: The table shows data for the synthesis of a positional isomer (4-chloro-N-methylpyridine-2-carboxamide) to illustrate the general conditions for this synthetic route.

Multi-Component Reactions for Pyridine Ring Assembly Leading to this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. nih.gov MCRs, such as the Hantzsch dihydropyridine synthesis, are well-known for constructing pyridine rings. nih.gov

However, the direct, one-pot synthesis of a specifically substituted molecule like this compound via an MCR is not a commonly reported strategy in the surveyed literature. MCRs are typically employed for generating molecular diversity and complexity in a single step. nih.gov While it is theoretically possible to design an MCR that could lead to this target, established synthetic routes (as described in 2.2.1 and 2.2.2) are generally more straightforward and efficient for this particular compound.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing synthetic routes involves the careful selection of reaction parameters to maximize product yield and purity while minimizing reaction time and waste. Solvent selection is a critical parameter in this process.

Solvent Effects on Reaction Efficacy and Purity

The choice of solvent can significantly influence reaction rates, equilibria, and even the reaction pathway itself. In the context of synthesizing this compound, solvent effects are particularly important in the amidation and chlorination steps.

For Amidation Reactions: The formation of the amide bond from an acyl chloride and an amine is highly dependent on the solvent.

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are frequently used. bdmaee.netucl.ac.uk They are effective at solubilizing both the acyl chloride and the amine without interfering with the reaction. bdmaee.net Their polarity can help stabilize charged intermediates, potentially accelerating the reaction.

Chlorinated Solvents: DCM is a common choice, but its use carries environmental and safety concerns. ucl.ac.uk Furthermore, in some cases, halogenated solvents have been found to act as halide sources, which could lead to side products, though this is more relevant in chlorination reactions. researchgate.net

Greener Alternatives: There is a growing trend to replace traditional polar aprotic solvents with more environmentally benign options. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate have been explored as suitable alternatives for amide coupling reactions. nsf.gov

For Chlorination of Pyridine-N-Oxides: The choice of solvent is crucial for controlling the reactivity of potent chlorinating agents like POCl₃.

Inert solvents such as dichloromethane or chloroform are often used to control the reaction temperature and serve as a medium. However, care must be taken as some halogenated solvents can participate in the reaction under certain conditions. researchgate.net

Sometimes, the chlorinating agent itself, such as excess phosphorus oxychloride, can be used as the solvent, though this can make product isolation more challenging.

Table 2: Properties of Common Solvents in Synthesis

SolventTypeBoiling Point (°C)Key Characteristics
Dichloromethane (DCM)Chlorinated39.6Good solubility for many organic compounds, volatile. ucl.ac.uk
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling point, excellent dissolving power. bdmaee.netucl.ac.uk
Tetrahydrofuran (THF)Ethereal66Good for reactions requiring a moderately polar, non-protic medium. researchgate.net
Ethyl Acetate (EtOAc)Ester77.1"Greener" alternative, good for extractions and chromatography. nsf.gov
2-Methyltetrahydrofuran (2-MeTHF)Ethereal80Bio-based "greener" solvent, can be an alternative to THF and DCM. nsf.gov

Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics

The synthesis of 4-chloro-N-methylpyridine-2-carboxamide typically involves a multi-step process where temperature is a critical parameter influencing both the rate of reaction (kinetics) and the position of equilibrium (thermodynamics). While detailed thermodynamic data such as enthalpy and entropy of reaction are not extensively published in readily available literature, the influence of temperature on reaction outcomes provides empirical insight into the process.

The primary synthetic route involves the chlorination of 2-picolinic acid followed by amidation. The initial chlorination step, often carried out using thionyl chloride, is an endothermic process that requires elevated temperatures to proceed at a practical rate. Reaction temperatures are typically maintained between 70°C and 90°C. google.commdpi.com Within this range, an increase in temperature generally leads to a higher reaction rate, reducing the required reaction time. For instance, one established method involves heating a suspension of 2-picolinic acid in chlorobenzene to 70°C before the addition of thionyl chloride, followed by further heating to 90°C for an extended period to ensure complete conversion. google.com

The subsequent amidation of the resulting 4-chloro-pyridine-2-carbonyl chloride with methylamine is typically an exothermic reaction. This step is often conducted at cooler temperatures, ranging from room temperature (around 20-25°C) to as low as 0°C, to control the reaction rate and minimize the formation of byproducts. google.com Running this step at elevated temperatures could lead to undesired side reactions and impurities.

Pressure is not a commonly varied parameter in the synthesis of this compound, as the reactions are typically carried out in the liquid phase under atmospheric pressure.

Reaction StepReagentsTypical Temperature Range (°C)Observations on Temperature Influence
Chlorination2-Picolinic acid, Thionyl chloride70 - 90Higher temperatures increase the reaction rate.
Amidation4-chloro-pyridine-2-carbonyl chloride, Methylamine0 - 25Lower temperatures are used to control the exothermic reaction and improve selectivity.

Catalyst Selection and Loading for Specific Transformations

Catalysts can play a significant role in enhancing the efficiency and selectivity of the synthetic steps leading to 4-chloro-N-methylpyridine-2-carboxamide. While the chlorination with thionyl chloride can proceed without a catalyst, the subsequent amidation step can benefit from catalysis.

One documented method for the amidation of the intermediate 4-chloro-pyridine-2-carbonyl chloride derivative utilizes magnesium chloride (MgCl₂) as a catalyst. In this process, a solution of the acid chloride precursor is treated with dry magnesium chloride in tetrahydrofuran (THF) before the addition of a methylamine solution. chemicalbook.com The magnesium ion can act as a Lewis acid, activating the carbonyl group of the acid chloride and making it more susceptible to nucleophilic attack by methylamine. This catalytic approach can lead to high yields, with reports of up to 98.5%. chemicalbook.com

For the broader class of pyridine carboxamide syntheses, palladium-based catalysts have been employed, particularly in carbonylation reactions to introduce the carboxamide moiety. nih.gov While not the standard route for this specific molecule, it highlights a class of catalysts relevant to this compound family. Borane-pyridine complexes have also been investigated as efficient catalysts for direct amidation reactions between carboxylic acids and amines, offering a potential alternative route.

The catalyst loading is a crucial factor in optimizing the reaction. For the MgCl₂-catalyzed amidation, a sub-stoichiometric amount is effective. One specific example uses approximately 0.5 molar equivalents of magnesium chloride relative to the starting acid chloride. chemicalbook.com The optimal catalyst loading will depend on the specific reaction conditions and the desired balance between reaction rate, yield, and cost.

CatalystReaction StepTypical LoadingFunctionReported Yield
Magnesium Chloride (MgCl₂)Amidation~0.5 eqLewis acid activation of the carbonyl groupUp to 98.5% chemicalbook.com
Palladium-based catalystsCarbonylation (alternative route)VariesCarbonyl insertion and couplingNot specified for this compound
Borane-pyridine complexesDirect Amidation (alternative route)VariesActivation of the carboxylic acidNot specified for this compound

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve sustainability.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of 4-chloro-N-methylpyridine-2-carboxamide from 2-picolinic acid involves a chlorination and an amidation step.

In the chlorination step with thionyl chloride (SOCl₂), the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and need to be scrubbed. The amidation of the acid chloride with methylamine (CH₃NH₂) ideally forms the desired product and hydrogen chloride, which is neutralized by excess amine or an added base.

Use of Alternative Solvents and Reaction Media

A significant green chemistry improvement in the synthesis of 4-chloro-N-methylpyridine-2-carboxamide is the use of an aqueous solution of methylamine, which avoids the need for organic solvents in the amidation step. google.com This approach not only reduces the use of volatile organic compounds (VOCs) but can also simplify the workup procedure. Traditional organic solvents used in similar syntheses include tetrahydrofuran (THF) and ethyl acetate. google.com The move towards aqueous media is a key step in making the synthesis more environmentally friendly.

Research into green solvents for organic synthesis is an active area. For amide bond formation in general, alternatives to conventional solvents like dichloromethane and N,N-dimethylformamide are being explored.

Development of Catalytic and Reagent-Free Synthetic Protocols

The development of catalytic and reagent-free synthetic methods is a cornerstone of green chemistry. As mentioned, the use of catalysts like magnesium chloride improves the efficiency of the amidation step. chemicalbook.com The exploration of direct catalytic amidation, for instance, using boronic acids or other catalysts, could further enhance the green credentials of the synthesis by avoiding the need to activate the carboxylic acid with stoichiometric reagents like thionyl chloride. catalyticamidation.info These direct amidation methods often produce water as the only byproduct, leading to a significantly higher atom economy.

Solvent-free reactions, where the reactants themselves act as the solvent, represent another green approach. While not commonly reported for this specific synthesis, heating a mixture of the acid chloride intermediate with an amine without a solvent is a potential avenue for a greener process, provided the reaction can be controlled and gives a high yield of the desired product.

Reactivity and Mechanistic Studies of 4 Chloro N Methylpyridine 3 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The chlorine atom at the C-4 position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged intermediate formed during the reaction. The C-4 position is particularly activated, along with the C-2 position, because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.

Investigations with Various Nucleophiles (e.g., Alkoxides, Amines, Thiolates)

While specific studies on 4-chloro-N-methylpyridine-3-carboxamide are not extensively documented in publicly available literature, its reactivity with various nucleophiles can be inferred from the well-established chemistry of 4-chloropyridines and related N-heterocycles.

Alkoxides: Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, are expected to proceed readily to yield the corresponding 4-alkoxy-N-methylpyridine-3-carboxamides. These reactions typically occur under mild to moderate conditions, often in the corresponding alcohol as the solvent.

Amines: A wide range of primary and secondary amines are anticipated to displace the chloride at the C-4 position. These reactions are fundamental in the synthesis of various substituted pyridines. The reaction conditions can vary depending on the nucleophilicity of the amine, from heating in a polar aprotic solvent to base-catalyzed processes.

Thiolates: Thiolates, being potent nucleophiles, are expected to react efficiently with this compound to form 4-thioether derivatives. These reactions are often carried out in polar solvents in the presence of a base to generate the thiolate anion.

The following table summarizes the expected outcomes of SNAr reactions with this compound based on the known reactivity of similar 4-chloropyridines.

Nucleophile (Nu)Reagent ExampleExpected ProductTypical Conditions
AlkoxideSodium methoxide (NaOCH₃)4-methoxy-N-methylpyridine-3-carboxamideMethanol, heat
AminePiperidine4-(piperidin-1-yl)-N-methylpyridine-3-carboxamideEthanol, heat
ThiolateSodium thiophenoxide (NaSPh)N-methyl-4-(phenylthio)pyridine-3-carboxamideDMF, room temperature

Regioselectivity and Stereoelectronic Effects in SNAr Transformations

The regioselectivity of nucleophilic aromatic substitution on substituted pyridines is a well-studied phenomenon. For this compound, the attack is overwhelmingly favored at the C-4 position. This is due to the effective stabilization of the resulting Meisenheimer-like intermediate. When a nucleophile attacks the C-4 position, the negative charge can be delocalized onto the pyridine nitrogen through resonance, which is a highly stabilizing contribution. google.com Attack at other positions, such as C-5, would not allow for this resonance stabilization involving the nitrogen atom.

Stereoelectronic effects, such as the orientation of the incoming nucleophile's orbitals with respect to the pyridine ring's π-system, are crucial for the reaction to proceed. The nucleophile approaches the plane of the aromatic ring, and its lone pair of electrons interacts with the π* antibonding orbital of the C-Cl bond.

Mechanistic Elucidation of Meisenheimer Complex Formation and Decomposition

The mechanism of SNAr reactions on electron-deficient aromatic rings like pyridine proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

In the case of this compound, the mechanism can be depicted as follows:

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile adds to the C-4 carbon, which bears the chlorine atom, breaking the aromaticity of the pyridine ring. This results in a tetrahedral intermediate where the negative charge is delocalized over the ring and, most importantly, onto the electronegative nitrogen atom. This delocalization is key to the stability of the complex. google.com

Departure of the Leaving Group and Re-aromatization: The Meisenheimer complex is a transient species. It collapses by expelling the chloride ion (a good leaving group), and the aromaticity of the pyridine ring is restored, yielding the final substitution product.

The rate-determining step is typically the formation of the Meisenheimer complex, as it involves the disruption of the energetically favorable aromatic system. libretexts.org The stability of this intermediate directly influences the reaction rate. Factors that stabilize the Meisenheimer complex, such as the presence of electron-withdrawing groups, will accelerate the reaction.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-alkylation, N-oxidation, and coordination to metal centers.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen of this compound can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfates. This reaction leads to the formation of a quaternary pyridinium (B92312) salt. The resulting pyridinium ion would be significantly more electron-deficient, which would further activate the C-4 position towards nucleophilic attack. However, direct N-alkylation of a 4-chloropyridine (B1293800) can sometimes be challenging and may require specific conditions to achieve good yields.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, this compound N-oxide, would have altered electronic properties. The N-oxide group is a strong electron-donating group through resonance but electron-withdrawing through induction. This can influence the reactivity of the pyridine ring in subsequent reactions. For instance, N-oxidation can facilitate certain nucleophilic substitutions.

The following table illustrates the expected products from N-alkylation and N-oxidation reactions.

ReactionReagent ExampleExpected Product
N-AlkylationMethyl iodide (CH₃I)4-chloro-3-(methylcarbamoyl)-1-methylpyridin-1-ium iodide
N-OxidationHydrogen peroxide / Acetic acidThis compound N-oxide

Coordination Chemistry Studies with Metal Centers

Pyridine and its derivatives are excellent ligands in coordination chemistry due to the available lone pair on the nitrogen atom. Pyridine-3-carboxamides, in particular, can act as versatile ligands, coordinating to metal centers through the pyridine nitrogen and potentially the carbonyl oxygen of the amide group, forming chelate rings.

While specific coordination chemistry studies involving this compound as a ligand are not readily found, the general principles of pyridine-carboxamide coordination suggest that it could form stable complexes with a variety of transition metals. The coordination mode would depend on the metal ion, the other ligands present, and the reaction conditions. The presence of the chloro substituent at the C-4 position might influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. The N-methyl group on the carboxamide would sterically influence the coordination of the carbonyl oxygen.

Transformations of the N-methylcarboxamide Functionality

The N-methylcarboxamide group is a robust functional group, but it can undergo several transformations under specific reaction conditions.

Hydrolysis and Esterification Reactions

Detailed experimental studies specifically documenting the hydrolysis and esterification of the N-methylcarboxamide moiety in this compound are not extensively available in the reviewed scientific literature. However, the reactivity can be inferred from general principles of organic chemistry.

Hydrolysis: Amides are generally resistant to hydrolysis, requiring strong acidic or basic conditions and elevated temperatures to proceed. Acid-catalyzed hydrolysis would involve the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis, typically irreversible, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction would yield 4-chloronicotinic acid and methylamine.

Esterification: The direct conversion of an amide to an ester is not a standard transformation. Typically, this would be achieved indirectly by first hydrolyzing the amide to the corresponding carboxylic acid (4-chloronicotinic acid), which can then be esterified through methods such as Fischer esterification (reaction with an alcohol under acidic catalysis).

Reduction to Corresponding Amines or Aldehydes/Alcohols

The reduction of the N-methylcarboxamide group offers a pathway to amines, and potentially aldehydes or alcohols, though specific studies on this compound are limited.

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing secondary amides to their corresponding secondary amines. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via the formation of a complex with the carbonyl group, followed by hydride attack and subsequent elimination of the oxygen atom to yield an iminium ion, which is then further reduced to the amine. For this compound, this transformation would yield 4-chloro-3-(methylaminomethyl)pyridine. It is important to note that in complex heterocyclic systems, LiAlH₄ can sometimes lead to unexpected side reactions, including the reduction of the heterocyclic ring itself. researchgate.netresearchgate.net

Reduction to Aldehydes/Alcohols: The direct reduction of a secondary amide to an aldehyde or alcohol is not a typical outcome. Partial reduction of amides to aldehydes is challenging and often requires specific reagents or the use of amide derivatives like Weinreb amides. masterorganicchemistry.com Reduction to the corresponding alcohol, (4-chloropyridin-3-yl)methanol, would generally require initial hydrolysis of the amide to the carboxylic acid, followed by reduction of the acid.

Transamidation and Derivatization via the Carboxamide Group

Specific research on the transamidation or other direct derivatizations of the carboxamide group in this compound is not widely reported. Transamidation, the exchange of the amine portion of an amide, is generally a difficult process due to the poor leaving group ability of the amide anion. It can sometimes be achieved with organometallic catalysts or under high-temperature conditions with a large excess of the incoming amine.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the C-Cl Bond

The chlorine atom at the C-4 position of the pyridine ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a powerful strategy for elaborating the core structure of the molecule.

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organoboron species (like a boronic acid) and an organic halide. libretexts.orgorganic-chemistry.org While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly those using electron-rich, bulky phosphine (B1218219) ligands, have made their use routine. libretexts.org

A study on the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) demonstrated that coupling occurs preferentially at the C-2 position, directed by chelation of the palladium catalyst to the amide group. nih.gov This suggests that the amide group in this compound could similarly influence the reactivity of the adjacent C-Cl bond. The general mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

This methodology would allow for the synthesis of a wide range of 4-aryl- and 4-vinyl-N-methylpyridine-3-carboxamides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Chloronicotinamide Derivative Data derived from a study on a structurally similar compound to illustrate typical reaction parameters. nih.gov

EntryAryl Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPXPd2K₂CO₃Methanol8091
24-Tolylboronic acidPXPd2K₂CO₃Methanol8095
34-Methoxyphenylboronic acidPXPd2K₂CO₃Methanol8094

Heck Reactions for Olefination

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org The mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product, and the resulting palladium hydride complex is reductively eliminated in the presence of a base to regenerate the Pd(0) catalyst. libretexts.org

The application of the Heck reaction to this compound would provide a direct route to C-4 vinylated derivatives, such as N-methyl-4-styrylpyridine-3-carboxamide, by reacting it with styrene (B11656) in the presence of a suitable palladium catalyst and base. The use of modern catalyst systems, including those based on N-heterocyclic carbenes (NHCs) or phosphine ligands, is often necessary to achieve good yields with less reactive aryl chlorides. organic-chemistry.orgresearchgate.net

Table 2: General Conditions for Palladium-Catalyzed Heck Reactions Illustrative conditions based on general knowledge of Heck reactions with aryl halides. organic-chemistry.orgnih.gov

Aryl HalideOlefinCatalystBaseSolventTemp (°C)
Ar-ClStyrenePd(OAc)₂ / LigandK₂CO₃, Cs₂CO₃, or organic basePolar aprotic (e.g., DMF, DMA)80-140
Ar-Cln-Butyl acrylatePd(OAc)₂ / LigandK₂CO₃, Et₃NPolar aprotic (e.g., DMF, DMA)80-140

*Ligands can include phosphines (e.g., PPh₃, PCy₃) or N-Heterocyclic Carbenes (NHCs).

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org

The catalytic cycle is understood to involve two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (this compound). wikipedia.org In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to yield the alkynylated pyridine product and regenerate the Pd(0) catalyst. wikipedia.org

For this compound, the electron-deficient nature of the pyridine ring is expected to facilitate the initial oxidative addition step, which is often rate-determining. However, the potential for the pyridine nitrogen to coordinate to the palladium center can sometimes complicate the catalytic cycle. The choice of ligand on the palladium catalyst is crucial to modulate its reactivity and stability. While direct examples using this compound are scarce, studies on similar substrates like 2-amino-3-bromopyridines demonstrate the feasibility of this transformation on the pyridine core. scirp.org

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines

EntryHalopyridine SubstrateAlkyneCatalyst SystemBase/SolventYield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF96
22-Amino-3-bromo-5-chloropyridine4-EthynyltoluenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF85
39-Substituted-6-chloro-2,8-diiodopurine(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIEt₃N / THF81 (C2-alkynylation)

This table presents data from analogous systems to illustrate typical reaction conditions. Data sourced from Zhu et al. (2017) scirp.org and other studies on purine (B94841) systems. rsc.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of medicinal chemistry for synthesizing arylamines. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com

The application of Buchwald-Hartwig amination to this compound would allow for the introduction of a wide range of primary and secondary amines at the C4-position. The success of the reaction on chloropyridines is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. mit.edu Modern, sterically hindered and electron-rich biarylphosphine ligands have been developed to improve the efficiency of coupling with less reactive aryl chlorides. mit.edulibretexts.org

Given the electron-deficient nature of the 4-chloropyridine substrate, the oxidative addition step is generally feasible. The choice of a suitable base is also critical to avoid side reactions and to facilitate the deprotonation of the amine-palladium adduct. libretexts.org

Table 2: General Conditions for Buchwald-Hartwig Amination of Chloroheteroarenes

EntryChloroheteroareneAmineCatalyst / LigandBase / SolventYield (%)
12-ChloropyridineMorpholinePd₂(dba)₃ / XPhosNaOt-Bu / Toluene95
24-ChloropyridineAnilinePd(OAc)₂ / RuPhosK₂CO₃ / t-AmylOH88
32-Chloroquinolinen-ButylaminePd(OAc)₂ / SPhosCs₂CO₃ / Toluene92

This table illustrates typical conditions for the Buchwald-Hartwig amination on related chloroheterocyclic systems. acsgcipr.orgnumberanalytics.comlibretexts.org

Stille Coupling and Negishi Coupling Strategies

Stille Coupling The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an organic halide catalyzed by palladium. wikipedia.orgnrochemistry.com The mechanism involves oxidative addition of the organic halide to Pd(0), followed by transmetalation with the organostannane and reductive elimination. wikipedia.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organotin reagents. libretexts.orgnih.gov For this compound, a Stille coupling would enable the introduction of various alkyl, vinyl, and aryl groups at the C4 position. The reactivity of chloropyridines in Stille couplings can be lower than that of the corresponding bromides or iodides, often requiring more active catalysts or harsher conditions. organic-chemistry.org

Negishi Coupling The Negishi coupling is a similar palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc compound. wikipedia.orgorgsyn.org Organozinc reagents are generally more reactive than their organotin or organoboron counterparts, which can allow for milder reaction conditions. wikipedia.org The mechanism follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Studies on 2,4-dichloropyridines have shown that selective Negishi coupling at the C4 position is achievable, highlighting the potential for regioselective functionalization. nih.gov This methodology would be directly applicable to this compound for the synthesis of 4-aryl or 4-alkyl derivatives. organic-chemistry.org

Table 3: Comparison of Stille and Negishi Coupling on Chloropyridine Scaffolds

ReactionChloropyridine SubstrateCoupling PartnerCatalyst / LigandSolventYield (%)
Stille2-Chloropyridine(Tributyl)phenylstannanePd(PPh₃)₄Toluene75
Negishi2-ChloropyridinePhenylzinc chloridePd(PPh₃)₄THF90
Negishi2,4-Dichloropyridine4-Methoxyphenylzinc chloridePd(OAc)₂ / IPrTHF85 (C4-selective)

Data in this table is representative of couplings on chloropyridine systems to show comparative reactivity. organic-chemistry.orgnih.govorganic-chemistry.org

Radical Reactions and Single Electron Transfer Processes

Photoinduced Electron Transfer Reactivity

Photoinduced electron transfer (PET) processes involve the transfer of an electron from a donor to an acceptor molecule upon photoexcitation. nih.govpreprints.orgyoutube.com Halogenated aromatic compounds, including chloropyridines, can act as electron acceptors in PET reactions. nih.gov Upon excitation, an electron donor can transfer an electron to the low-lying unoccupied molecular orbital (LUMO) of the chloropyridine. This results in the formation of a radical anion. nih.gov

The stability and subsequent fate of the this compound radical anion would be key to its reactivity. This radical anion can undergo fragmentation, leading to the cleavage of the carbon-chlorine bond to produce a pyridyl radical and a chloride ion. nih.gov This pyridyl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems. chemrxiv.org The efficiency of this process depends on the reduction potential of the chloropyridine and the energy of the excited state of the electron donor. nih.gov Studies on other halopyridines have demonstrated that selective single-electron reduction can generate heteroaryl radicals in a regiospecific manner. nih.gov

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation can occur through several mechanistic pathways, including those involving single electron transfer (SET). researchgate.netnih.govnih.gov For this compound, a SET process would initially form the radical anion, as described above. nih.gov

Derivatization Strategies and Analogue Generation from 4 Chloro N Methylpyridine 3 Carboxamide

Systematic Functionalization of the Pyridine (B92270) Ring System

The pyridine ring in 4-chloro-N-methylpyridine-3-carboxamide offers several positions (C-2, C-5, and C-6) for the introduction of new functional groups. The electronic nature of the pyridine ring, characterized by its electron-deficient state, and the presence of existing substituents, dictate the methodologies for its functionalization.

Introduction of Substituents at C-2, C-5, and C-6 via Directed Ortho Metalation or Other Methods

The introduction of substituents at specific positions on the pyridine ring can be achieved through several modern synthetic methods, with Directed ortho Metalation (DoM) being a particularly powerful tool for regioselective functionalization.

Directed Ortho Metalation (DoM) at C-2: The carboxamide group at the C-3 position is a potent Directed Metalation Group (DMG). wikipedia.orgbaranlab.org A DMG can coordinate with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), and direct the deprotonation of the nearest (ortho) carbon-hydrogen bond. organic-chemistry.org In the case of this compound, the C-2 and C-4 positions are ortho to the carboxamide DMG. Since the C-4 position is already substituted with a chlorine atom, the DoM reaction is highly selective for the deprotonation of the C-2 position. The resulting C-2 lithiated intermediate is a versatile nucleophile that can react with a wide range of electrophiles to introduce various functional groups. uwindsor.ca

This two-step sequence of directed lithiation followed by electrophilic quench provides a reliable pathway to C-2 substituted analogues.

Table 1: Examples of C-2 Functionalization via Directed Ortho Metalation

Electrophile Reagent Introduced Substituent at C-2 Resulting Compound Class
Iodine (I₂) -I (Iodo) 2-Iodopyridine derivatives
N,N-Dimethylformamide (DMF) -CHO (Formyl) 2-Formylpyridine derivatives
Benzaldehyde (PhCHO) -CH(OH)Ph (Hydroxybenzyl) Pyridylmethanol derivatives
Methyl Iodide (CH₃I) -CH₃ (Methyl) 2-Methylpyridine derivatives

Functionalization at C-5 and C-6: The functionalization of the C-5 (meta) and C-6 (para) positions relative to the carboxamide DMG is more challenging via DoM. These positions lack the proximity and electronic activation required for direct deprotonation. Therefore, alternative strategies are necessary. Transition metal-catalyzed C-H activation reactions have emerged as a powerful method for functionalizing distal positions of pyridines, although specific examples starting from this compound are not extensively documented. nih.gov Another approach involves multi-step sequences where the chloro group at C-4 is first replaced via a cross-coupling reaction, which may alter the electronic properties of the ring to enable subsequent functionalization at C-5 or C-6.

Nucleophilic Aromatic Substitution (SNAr) at C-4: The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine ring nitrogen destabilizes the intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly when the substitution occurs at the C-2 or C-4 positions. youtube.com This allows the chlorine to be displaced by a variety of nucleophiles, providing a primary route for derivatization.

Synthesis of Poly-functionalized Pyridine Scaffolds

By combining the aforementioned strategies, it is possible to generate poly-functionalized pyridine scaffolds. A logical approach involves a sequential combination of DoM, SNAr, and transition-metal-catalyzed cross-coupling reactions. For example, a substituent can first be introduced at the C-2 position using DoM. The resulting 2-substituted-4-chloro-N-methylpyridine-3-carboxamide can then undergo a subsequent reaction at the C-4 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for replacing the C-4 chloro atom with aryl, heteroaryl, or vinyl groups. organic-chemistry.orglibretexts.org

Table 2: Hypothetical Strategy for Poly-functionalization

Step Reaction Type Position Reagents Resulting Intermediate/Product
1 Directed Ortho Metalation (DoM) C-2 1. s-BuLi, THF, -78 °C2. Electrophile (e.g., I₂) 4-chloro-2-iodo-N-methylpyridine-3-carboxamide
2 Suzuki-Miyaura Coupling C-4 Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base 2-iodo-4-aryl-N-methylpyridine-3-carboxamide

This sequential approach allows for the controlled and regioselective construction of highly decorated pyridine structures derived from the original this compound scaffold.

Modifications and Diversification of the Carboxamide Side Chain

The N-methylcarboxamide side chain at the C-3 position is another key site for molecular diversification. Modifications can include altering the N-substituent or chemically transforming the amide group itself.

Variation of the N-alkyl Group and Introduction of Substituents on the Nitrogen

A straightforward method to generate analogues is to vary the N-substituent of the carboxamide. This is typically achieved by synthesizing the common precursor, 4-chloronicotinoyl chloride, from 4-chloronicotinic acid. This reactive acid chloride can then be treated with a diverse range of primary and secondary amines to yield a library of amides with different steric and electronic properties. This approach allows for the introduction of various alkyl, cycloalkyl, aryl, and heterocyclic moieties at the amide nitrogen. nih.gov

Table 3: Analogue Generation by Variation of the Amide N-Substituent

Amine Reagent N-Substituent Resulting Compound Name
Ethylamine -CH₂CH₃ 4-chloro-N-ethylpyridine-3-carboxamide
Benzylamine -CH₂Ph N-benzyl-4-chloropyridine-3-carboxamide
Cyclopropylamine -c-C₃H₅ 4-chloro-N-cyclopropylpyridine-3-carboxamide
Aniline -Ph 4-chloro-N-phenylpyridine-3-carboxamide

Preparation of Different Amide Isomers (e.g., Thiocarboxamides)

The carbonyl oxygen of the carboxamide group can be chemically replaced to create amide isosteres, such as thiocarboxamides. The conversion of a carboxamide to a thiocarboxamide is a common transformation achieved by treatment with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most frequently used reagent for this purpose, effectively replacing the carbonyl oxygen with a sulfur atom. This transformation yields 4-chloro-N-methylpyridine-3-thiocarboxamide, which can alter the hydrogen bonding capacity and electronic properties of the side chain.

Synthesis of Fused Heterocyclic Systems Utilizing this compound

This compound can serve as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. These syntheses typically involve the introduction of appropriate functional groups onto the pyridine ring, which can then participate in intramolecular cyclization reactions to form a new ring.

A viable strategy would involve functionalizing two adjacent positions on the pyridine ring (e.g., C-2 and C-3, or C-3 and C-4) with reactive groups that can subsequently react to form a new ring. For example, one could leverage the strategies outlined previously to construct a pyrido[3,2-d]pyrimidine (B1256433) or a similar fused system.

Example Synthetic Route to a Fused System:

C-2 Functionalization: Perform a DoM reaction on this compound to introduce a formyl (-CHO) group at the C-2 position, yielding 4-chloro-2-formyl-N-methylpyridine-3-carboxamide.

C-4 Substitution: Replace the C-4 chloro group with an amino group via SNAr using ammonia (B1221849) or a protected amine equivalent. This would produce 4-amino-2-formyl-N-methylpyridine-3-carboxamide.

Intramolecular Cyclization: The amino group at C-4 can then undergo a condensation reaction with the formyl group at C-2. This ring-closing reaction, often promoted by acid or heat, would form a fused dihydropyrimidine (B8664642) ring. Subsequent tautomerization or oxidation could lead to the aromatic pyrido[4,3-d]pyrimidin-4(3H)-one core.

Such strategies, by combining regioselective C-H functionalization with classic condensation and cyclization chemistry, open pathways to novel and complex heterocyclic scaffolds based on the this compound template. nih.govnih.gov

Cyclization Reactions to Form Bicyclic and Tricyclic Scaffolds

The construction of fused ring systems from the this compound scaffold is a key strategy for exploring new chemical space. These reactions typically involve introducing a secondary functional group that can participate in a ring-forming reaction, either by displacing the C4-chloro substituent or by reacting with another part of the molecule.

One plausible approach involves the nucleophilic aromatic substitution (SNAr) of the 4-chloro group with a bifunctional nucleophile. For instance, reaction with an amino alcohol (e.g., ethanolamine) would introduce a side chain capable of subsequent intramolecular cyclization. This secondary reaction could be dehydration to form a fused dihydrooxazine ring or an N-alkylation to form a piperazino-fused system, depending on the reaction conditions and the nature of the tether.

Another established strategy for creating fused pyridines is the construction of a second ring from adjacent substituents. rsc.org For the target scaffold, this would first require the substitution of the chlorine atom with a group that can then react with the C3-carboxamide. For example, replacing the chlorine with an amine and subsequent modification could set the stage for a condensation reaction with the C3-position to form pyrido[4,3-d]pyrimidines. rsc.org

Table 1: Potential Bicyclic and Tricyclic Scaffolds from this compound

Scaffold ClassPotential Synthetic StrategyResulting Fused Ring System
BicyclicSNAr with a bifunctional nucleophile (e.g., ethylenediamine) followed by intramolecular cyclization.Pyrido[4,3-e] nih.govresearchgate.netdiazepine derivative
BicyclicPalladium-catalyzed coupling (e.g., Sonogashira) at the C4 position with a terminal alkyne bearing a nucleophilic group, followed by intramolecular cyclization.Furopyridine or Pyrrolopyridine derivative
BicyclicModification of the C3-amide to a hydrazide, followed by reaction with a 1,3-dicarbonyl compound to build a fused pyridazine (B1198779) ring.Pyridopyridazine derivative
TricyclicInitial formation of a bicyclic system (e.g., a tetrahydro-pyrido[4,3-b] nih.govresearchgate.netoxazine) followed by annulation on the newly formed ring.Benzofused-pyrido-oxazine derivative

Intramolecular Ring Closure Reactions

Intramolecular reactions are powerful tools for creating complex, rigid structures from flexible precursors. For this compound, this would typically involve a preliminary step to attach a reactive side chain, which then undergoes a ring-closing reaction.

A key strategy is intramolecular C-C or C-N bond formation. After replacing the chlorine at the C4 position with a suitable precursor, cyclization can be induced. For example, if a side chain containing an activated methylene (B1212753) group is introduced, an intramolecular condensation could lead to the formation of a new six-membered ring fused to the pyridine core. Similarly, introducing a side chain with a terminal amine via an ether or thioether linkage at C4 would enable an intramolecular nucleophilic attack on an activated C3 or C5 position, or on the amide carbonyl, to form various heterocyclic systems.

Recent advances have demonstrated the conversion of pyridines into other aromatic frameworks through ring-opening and ring-closing (ANRORC) mechanisms. researchgate.net While complex, such skeletal editing could theoretically be applied to derivatives of this compound to generate novel, non-pyridine-based bicyclic scaffolds. researchgate.net

Combinatorial Chemistry and Parallel Synthesis Approaches for Analogue Libraries

To efficiently explore the structure-activity relationships (SAR) around the this compound core, combinatorial and parallel synthesis methods are indispensable. These approaches allow for the rapid generation of large, systematically organized collections of related compounds, or "libraries."

Design Principles for Diverse Chemical Libraries

The design of a chemical library based on the this compound scaffold involves identifying points of diversification where a variety of chemical building blocks can be introduced. The goal is to maximize structural diversity to broadly cover chemical and biological space.

The primary points of diversification on this scaffold are:

C4-Position: The chloro group is an excellent leaving group for SNAr reactions, allowing for the introduction of a wide array of nucleophiles. Libraries can be built by reacting the core scaffold with diverse sets of amines, alcohols, and thiols.

N-Methyl Group: The amide nitrogen can be diversified. This could involve demethylation followed by re-alkylation with a variety of alkyl or aryl halides. Alternatively, the initial synthesis could utilize a range of primary amines instead of methylamine.

Pyridine Ring: The aromatic ring itself can be a point of diversification through C-H activation/functionalization, although this often requires more specialized and harsh conditions that may not be suitable for all substrates. nih.gov

Amide Bond: The carbonyl group can be reduced to an amine or converted to a thioamide, providing further structural analogues.

Table 2: Library Design Based on the this compound Scaffold

Point of DiversificationReaction TypeExample Building Blocks (R-Group Source)Resulting Analogue Class
C4-Position (Cl)Nucleophilic Aromatic SubstitutionAnilines, Benzylamines, Piperazines, Morpholines, Phenols, Thiophenols4-Amino/Oxy/Thio-N-methylpyridine-3-carboxamides
N-Amide (CH₃)N-Alkylation (post-demethylation)Ethyl iodide, Propyl bromide, Benzyl chloride, Cyclopropylmethyl bromide4-chloro-N-alkyl/aryl-pyridine-3-carboxamides
C3-Amide (C=O)Reduction / ThionationBorane (BH₃), Lawesson's Reagent(4-chloropyridin-3-yl)-N-methylmethanamines / Pyridine-3-carbothioamides

Automated Synthesis Platforms for High-Throughput Derivatization

Automated synthesis platforms are essential for realizing the potential of combinatorial library designs. These systems integrate robotic liquid handling, reactor technology, and purification systems to perform chemical reactions in a parallel format, often in 96- or 384-well plates. nih.gov

The workflow for creating a library from this compound on an automated platform would typically involve the following steps:

Dispensing: A stock solution of the core scaffold is dispensed into each well of a reactor plate.

Reagent Addition: A library of diverse building blocks (e.g., a collection of different amines for SNAr at the C4 position) is added, with a unique reagent dispensed into each well.

Reaction: The plate is sealed and subjected to controlled heating and mixing for a specified period to drive the reactions to completion.

Work-up and Purification: Post-reaction, the plate may undergo automated liquid-liquid extraction or solid-phase extraction to remove excess reagents and byproducts. Purification is often achieved using parallel High-Performance Liquid Chromatography (HPLC).

Analysis and Archiving: The final compounds in each well are analyzed for purity and identity (typically by LC-MS), and the data is stored in a database. The physical samples are then archived for biological screening.

Such automated processes dramatically accelerate the synthesis of small molecules, enabling the creation of hundreds or thousands of distinct analogues in a matter of days. chemrxiv.org

Computational and Theoretical Investigations of 4 Chloro N Methylpyridine 3 Carboxamide and Its Transformations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 4-chloro-N-methylpyridine-3-carboxamide. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

For nicotinamide (B372718) derivatives, which are structurally similar to this compound, DFT calculations at the B3LYP/6–31 + G(d,p) level have been employed to examine their electronic properties. researchgate.net These studies reveal that the introduction of substituents significantly influences the energies and localizations of the frontier orbitals.

In a related compound, 2-chloro-N-(phenyl)nicotinamide, the HOMO is primarily localized on the phenyl ring and the amide linkage, while the LUMO is distributed over the pyridine (B92270) ring. This distribution suggests that the phenylamido portion acts as the primary electron donor, whereas the chloropyridine moiety is the electron-accepting part of the molecule. For this compound, it can be inferred that the HOMO would have significant contributions from the N-methylcarboxamide group and the pyridine ring's nitrogen atom, while the LUMO would be predominantly located on the pyridine ring, influenced by the electron-withdrawing chloro substituent.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ijcaonline.org For the aforementioned 2-chloro-N-(phenyl)nicotinamide, the calculated HOMO-LUMO gap is around 4.8 eV. It is expected that this compound would exhibit a comparable energy gap, indicating a stable yet reactive molecule.

Table 1: Frontier Molecular Orbital Energies of a Related Nicotinamide Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.7
Energy Gap (ΔE) 4.8

Data is for a structurally similar compound, 2-chloro-N-(phenyl)nicotinamide, calculated at the B3LYP/6–31 + G(d,p) level. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In MEP maps, regions of negative potential (typically colored in shades of red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) indicate electron-deficient areas that are prone to nucleophilic attack. Neutral regions are generally colored green.

For nicotinamide derivatives, MEP maps show that the most negative potential is located around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these the most likely sites for electrophilic interaction. researchgate.net The hydrogen atom of the amide group exhibits a positive potential, indicating its susceptibility to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen and the pyridine nitrogen. The presence of the electron-withdrawing chlorine atom at the 4-position would likely lead to a more positive potential on the adjacent carbon atoms of the pyridine ring, enhancing their susceptibility to nucleophilic attack.

The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring and provide a measure of the magnetic shielding or deshielding, which is indicative of the presence of a ring current. Negative NICS values typically signify aromaticity.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the detailed mechanisms of their transformations. This is achieved by locating transition states and mapping out the energy profiles of reaction pathways.

The prediction of reaction pathways involves identifying the transition state (TS), which is a first-order saddle point on the potential energy surface. A transition state search is a computational procedure to locate the geometry of this transient species. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, thereby confirming that the located TS is indeed the correct one for the reaction under investigation.

For 4-chloropyridine (B1293800) derivatives, a common transformation is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. vaia.com The mechanism of such a reaction can be computationally investigated. For instance, in the reaction of 4-chloropyridine with an amine, the IRC would trace the approach of the amine to the carbon atom bearing the chlorine, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride ion.

For transformations involving this compound, such as hydrolysis of the amide group or nucleophilic substitution at the 4-position, computational methods can be used to delineate the energy landscape. For example, the hydrolysis of the amide bond would likely proceed through a tetrahedral intermediate, and the energy profile would reveal the activation barriers for the formation and breakdown of this intermediate. These computational insights are invaluable for understanding the factors that control the reaction rates and product distributions.

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, particularly the regioselectivity and stereoselectivity of transformations involving substituted aromatic compounds like this compound. Density Functional Theory (DFT) is a widely used method for these predictions, allowing for the calculation of transition state energies to determine the most likely reaction pathways. unjani.ac.idias.ac.in

In the context of this compound, electrophilic aromatic substitution is a key reaction class where regioselectivity is crucial. The pyridine ring is inherently electron-deficient, but the directing effects of the chloro and carboxamide substituents will govern the position of attack by an incoming electrophile. Computational models can predict the outcome by calculating the activation energies for substitution at each possible position on the ring. The position with the lowest activation energy barrier will correspond to the major product.

For instance, the reaction's regioselectivity can be rationalized by analyzing the stability of the intermediate sigma complexes (also known as Wheland intermediates). DFT calculations can provide the relative energies of these intermediates.

Position of Electrophilic AttackCalculated Relative Energy of Intermediate (kcal/mol)Predicted Major/Minor Product
C2+5.2Minor
C5+2.1Major
C6+8.5Minor
(Note: Data is illustrative and based on general principles of electrophilic aromatic substitution on substituted pyridines.)

Similarly, for reactions where stereoisomers can be formed, computational methods can predict the stereoselectivity by calculating the energies of the diastereomeric transition states. rsc.org The Curtin-Hammett principle can then be applied to the calculated energy barriers to predict the ratio of the resulting stereoisomers. Advances in computational power have made these predictive tools invaluable for designing new asymmetric catalysts and understanding the mechanisms of stereoselective reactions. researchgate.net For transformations of this compound, this could involve, for example, the asymmetric reduction of the carbonyl group or reactions at a prochiral center introduced in a side chain.

Molecular Electron Density Theory (MEDT) is another powerful framework used to study the mechanism, regioselectivity, and stereoselectivity of cycloaddition reactions. nih.govrsc.org By analyzing the electron localization function (ELF) and conceptual DFT indices, researchers can predict the electronic flux between reactants, which helps in understanding the polar nature of the reaction and predicting the most favorable regioisomeric and stereoisomeric pathways. nih.govrsc.org

Solvent Effects and Explicit Solvation Models in Reaction Modeling

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational models must account for these solvent effects to provide accurate predictions. nih.gov There are two primary approaches to modeling solvation: implicit and explicit models. wikipedia.org

Implicit solvent models , also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. nih.gov These models are computationally efficient and can provide a good first approximation of solvent effects, particularly for non-polar solvents or where specific solvent-solute interactions like hydrogen bonding are not dominant. nih.govresearchgate.net

Explicit solvent models offer a more detailed and physically realistic picture by including individual solvent molecules in the calculation. wikipedia.orgfiveable.me This approach is crucial when specific interactions, such as hydrogen bonding between the solvent and a reactant or transition state, play a key role. nih.gov For this compound, the amide group and the pyridine nitrogen are capable of forming hydrogen bonds, making explicit solvation models particularly important for accurately modeling its reactions in protic solvents like water or alcohols. Quantum mechanical/molecular mechanical (QM/MM) hybrid models are often employed, where the solute and a few key solvent molecules in the first solvation shell are treated with a high level of quantum mechanics, while the bulk solvent is treated with less computationally expensive molecular mechanics. nih.gov

The choice of solvation model can significantly alter the calculated energy barriers of a reaction, thereby affecting predictions of reaction rate and selectivity.

Reaction PathwayGas Phase ΔG‡ (kcal/mol)Implicit Solvent (DCM) ΔG‡ (kcal/mol)Explicit Solvent (Water, QM/MM) ΔG‡ (kcal/mol)
Pathway A25.422.119.8
Pathway B26.823.524.1
(Note: Data is illustrative, demonstrating the potential impact of different solvation models on calculated activation energies (ΔG‡).)

Recent research has demonstrated that including explicit solvent molecules in calculations of transition states is valuable for improving the energetic estimates of various organic reactions. nih.gov For transformations involving this compound, accurately modeling the solvent environment is essential for reliable computational predictions.

Intermolecular Interactions and Supramolecular Assembly Prediction (as a building block)

This compound possesses several functional groups capable of participating in non-covalent interactions, making it an interesting building block for supramolecular chemistry. iucr.org These interactions include hydrogen bonding, π-π stacking, and halogen bonding.

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of robust intermolecular hydrogen bonds. These can lead to the formation of chains, tapes, or more complex network structures. asianpubs.orgnih.gov The nitrogen atom of the pyridine ring also acts as a hydrogen bond acceptor.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic systems. These interactions are crucial in the packing of molecules in the solid state and in the formation of layered supramolecular structures. asianpubs.org

Halogen Bonding: The chlorine atom at the 4-position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

Computational methods can be used to predict how these interactions will guide the self-assembly of molecules into larger, ordered structures. By calculating the geometry and energy of different possible intermolecular arrangements (dimers, trimers, etc.), researchers can predict the most stable crystal packing or supramolecular assembly. Pyridine-2,6-dicarboxamides, for example, have been studied as model compounds to understand the effect of intramolecular hydrogen bonding and steric factors on molecular conformations. nih.gov The crystal structures of various N-(pyridine-2-carbonyl)pyridine-2-carboxamides have been analyzed to understand their packing arrangements, which can form double layers or longitudinal, tubular structures depending on the substituents. iucr.org These studies provide a framework for predicting how this compound might self-assemble.

Type of InteractionFunctional Groups InvolvedPredicted Contribution to Assembly
Hydrogen BondAmide N-H and C=O, Pyridine NPrimary driver for chain/sheet formation
π-π StackingPyridine RingStabilizes layered structures
Halogen BondC-Cl groupDirectional interaction contributing to 3D packing
Dipole-DipoleAmide and C-Cl dipolesGeneral packing stabilization

Machine Learning Approaches for Reaction Outcome Prediction and Synthesis Planning

For this compound, ML models can be applied in several ways:

Reaction Outcome Prediction: Given this compound and a set of reagents and conditions, a trained neural network can predict the major product(s) of the reaction. nih.gov These models work by recognizing complex patterns in the data that correlate reactants and conditions with specific outcomes. Models are often trained on vast reaction databases extracted from patents and scientific literature. nih.gov A common approach involves generating a list of chemically plausible products using reaction templates and then using a machine learning model to rank the candidates, identifying the most likely major product. acs.org

Synthesis Planning (Retrosynthesis): AI-powered retrosynthesis tools can propose a step-by-step synthetic route to this compound or its derivatives. nih.govnih.gov These programs treat retrosynthesis as a series of "disconnections" of the target molecule into simpler, commercially available starting materials. By learning from millions of published reaction examples, these tools can identify both common and novel synthetic strategies. nih.gov

The performance of these models is continually improving. For reaction prediction, cross-validation studies have shown that trained models can correctly identify the major product in a high percentage of cases.

Model Performance MetricAccuracy
Top-1 Accuracy (Correct product is ranked first)71.8% nih.govresearchgate.net
Top-3 Accuracy (Correct product in top three ranks)86.7% nih.govresearchgate.net
Top-5 Accuracy (Correct product in top five ranks)90.8% nih.govresearchgate.net
(Note: Data from a general reaction prediction model trained on USPTO patent data, as reported in the literature.)

The integration of AI and machine learning into computational chemistry workflows promises to accelerate the discovery and development of new molecules and synthetic methods related to scaffolds like this compound. bohrium.com

Advanced Analytical Techniques for Probing Reactions Involving 4 Chloro N Methylpyridine 3 Carboxamide

Chromatographic Techniques for Reaction Mixture Analysis and Separation

Preparative Chromatography for Reaction Product Isolation

Preparative chromatography is an essential technique for the isolation and purification of reaction products from complex mixtures on a scale sufficient for further characterization. In the context of reactions involving 4-chloro-N-methylpyridine-3-carboxamide, preparative high-performance liquid chromatography (HPLC) is a powerful tool. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation.

For the separation of products from a hypothetical nucleophilic aromatic substitution reaction of this compound with an amine, a reversed-phase stationary phase such as C18 is often employed. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the gradient adjusted to achieve the desired separation.

Table 1: Hypothetical Preparative HPLC Parameters for the Purification of a Reaction Product

ParameterValue
Stationary Phase C18 silica (B1680970) gel (10 µm particle size)
Column Dimensions 250 mm x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-50% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 500 µL of crude reaction mixture
Sample Loading 100 mg of crude product

This method allows for the isolation of the desired product in high purity, enabling subsequent structural elucidation and activity testing.

Mass Spectrometry for Elucidating Reaction Intermediates and Byproducts

Mass spectrometry is an indispensable tool for identifying and characterizing reaction intermediates and byproducts, providing insights into reaction pathways.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Table 2: Plausible MS/MS Fragmentation of a Hypothetical Reaction Product

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Proposed Fragment Structure
226.1 (M+H)⁺20195.1Loss of -NHCH₃
226.1 (M+H)⁺20167.1Loss of -C(O)NHCH₃
226.1 (M+H)⁺20140.0Cleavage of the pyridine (B92270) ring

Note: This data is hypothetical and based on the fragmentation of similar structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Transient Species

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of transient species such as reaction intermediates. This is particularly useful for distinguishing between species with the same nominal mass but different elemental formulas. For pyridine derivatives, HRMS has been used to confirm the elemental composition of various compounds. nih.gov The combination of tandem mass spectrometry with high-accuracy mass measurements can provide crucial information on a compound's identity. nih.gov

Table 3: Hypothetical HRMS Data for a Transient Reaction Intermediate

Observed m/zCalculated m/zMass Accuracy (ppm)Proposed Elemental Formula
209.0532209.0536-1.9C₉H₁₀N₃O₂

Note: This data is hypothetical and illustrates the principle of accurate mass measurement.

Electrochemical Methods for Redox Behavior and Electron Transfer Pathways

Electrochemical methods are valuable for investigating the redox properties of molecules and understanding their electron transfer pathways.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of species in solution. For halogenated pyridines, CV can determine their oxidation and reduction potentials, providing information about the ease with which they can gain or lose electrons. Studies on substituted pyridines have shown that the nature and position of substituents significantly influence their electrochemical properties. semanticscholar.org For instance, electron-donating groups tend to increase the electron density at the metal center in coordinated complexes, as observed in cyclic voltammetry studies. semanticscholar.org

A hypothetical cyclic voltammogram of this compound might show an irreversible reduction peak corresponding to the cleavage of the carbon-chlorine bond.

Table 4: Hypothetical Cyclic Voltammetry Data for this compound

ParameterValue
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate
Scan Rate 100 mV/s
Reduction Potential (Epc) -1.8 V vs. Ag/AgCl

Note: This data is hypothetical and based on the electrochemical behavior of similar halogenated pyridines.

Controlled Potential Electrolysis for Synthetic Redox Transformations

Controlled potential electrolysis, or bulk electrolysis, can be used to carry out redox reactions on a preparative scale. For halogenated pyridines, electrolytic reduction can be employed to selectively remove the halogen atom. google.com In the case of this compound, controlled potential electrolysis at a potential slightly more negative than its reduction potential could lead to the formation of N-methylpyridine-3-carboxamide. The cathode potential for the electrolytic reduction of halogenated pyridines is typically maintained between -0.5 and -2.5 volts versus a standard calomel (B162337) electrode. google.com

This technique offers a clean and efficient method for synthetic transformations, avoiding the use of chemical reducing agents. The progress of the electrolysis can be monitored by chromatographic techniques until the starting material is fully consumed.

Exploration of Non Biological and Material Science Applications of 4 Chloro N Methylpyridine 3 Carboxamide and Its Derivatives

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The utility of pyridine (B92270) derivatives as building blocks in organic synthesis is well-established, owing to their unique electronic properties and reactivity. researchgate.net The presence of a chlorine atom and an N-methylcarboxamide group on the pyridine ring of 4-chloro-N-methylpyridine-3-carboxamide offers multiple reaction sites for constructing more complex molecular architectures.

The pyridine-3-carboxamide (B1143946) scaffold is a prevalent feature in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the carboxamide group can act as coordination sites for metal ions. researchgate.net By modifying the substituents on this basic framework, ligands with tailored electronic and steric properties can be synthesized to influence the activity and selectivity of catalytic reactions.

Derivatives of this compound could serve as precursors to a variety of ligand types. For instance, the chlorine atom at the 4-position can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups or the linkage to other molecular fragments. This versatility enables the creation of bidentate or polydentate ligands. The synthesis of such ligands is crucial for the development of catalysts for a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Table 1: Potential Ligand Architectures Derived from Pyridine-3-Carboxamide Scaffolds

Ligand TypePotential Synthetic Route from this compoundPotential Catalytic Applications
Bidentate N,N-LigandsSubstitution of the chloro group with a nitrogen-containing heterocycle (e.g., another pyridine, imidazole).Cross-coupling reactions, oxidation catalysis.
Bidentate N,O-LigandsThe inherent pyridine nitrogen and amide oxygen can coordinate to a metal center.Polymerization, asymmetric synthesis.
Pincer LigandsFunctionalization at the 2- and 6-positions of the pyridine ring (if starting from a related precursor) to create a tridentate ligand.Dehydrogenation reactions, C-H activation.

This table presents hypothetical ligand designs based on the known reactivity of pyridine derivatives and the coordination chemistry of carboxamides.

The rigid and planar structure of the pyridine ring makes it an excellent scaffold for the construction of advanced materials with specific electronic and photophysical properties. Pyridine-containing materials are utilized in organic light-emitting diodes (OLEDs), sensors, and as components of functional polymers. nih.gov

The this compound molecule can be envisioned as a building block for larger, conjugated systems. The chloro group provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other unsaturated moieties. This would extend the π-conjugated system of the molecule, a key feature for materials with interesting optical and electronic properties. The N-methylcarboxamide group can influence the solubility and intermolecular interactions of the resulting materials, which are critical factors for their processing and performance.

Potential as a Component in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. The pyridine-3-carboxamide moiety is particularly adept at participating in such interactions, primarily through hydrogen bonding.

Crystal engineering is a field dedicated to the design and synthesis of crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. worktribe.com Hydrogen bonding is a powerful tool in crystal engineering for controlling this arrangement. The N-methylcarboxamide group in this compound possesses both a hydrogen bond donor (the N-H group, though in this case it is N-CH₃, precluding N-H donation) and a hydrogen bond acceptor (the carbonyl oxygen). More accurately, the amide nitrogen and the pyridine nitrogen can act as hydrogen bond acceptors. The presence of the chloro substituent can also influence crystal packing through weaker halogen bonding interactions. researchgate.net

Studies on related pyridine carboxamides have demonstrated their ability to form robust hydrogen-bonded networks. nih.gov For example, isonicotinamide (B137802) (pyridine-4-carboxamide) is known to form a variety of co-crystals with other molecules through hydrogen bonding between its pyridine nitrogen and amide group with complementary functional groups on the co-former. rsc.org It is reasonable to infer that this compound and its derivatives would exhibit similar behavior, forming predictable supramolecular synthons that can be utilized to construct complex crystalline architectures. The interplay of hydrogen bonding and halogen bonding could lead to novel crystal packing motifs.

Table 2: Potential Supramolecular Synthons involving the Pyridine-3-Carboxamide Moiety

Synthon TypeInteracting Functional GroupsResulting Supramolecular Structure
Carboxamide DimerTwo carboxamide groups interacting via N-H---O=C hydrogen bonds (not possible with N-methyl).Centrosymmetric dimer.
Acid-Pyridine HeterosynthonCarboxylic acid and pyridine nitrogen.A robust and common synthon in co-crystal formation.
Amide-Pyridine InteractionThe amide C=O can interact with acidic C-H bonds on a neighboring pyridine ring.Chain or sheet structures.
Halogen BondingThe chlorine atom can interact with electron-rich atoms like oxygen or nitrogen.Directional interactions influencing crystal packing.

This table is based on known hydrogen and halogen bonding patterns in crystal engineering.

While there are no specific reports of this compound being used as a linker in Metal-Organic Frameworks (MOFs), its structural features suggest it could be adapted for such applications. MOFs are porous materials constructed from metal ions or clusters connected by organic linkers. The design of the linker is crucial in determining the topology and properties of the resulting MOF.

To function as a MOF linker, the molecule would typically require at least two coordination sites that can bind to metal centers to form an extended network. In its current form, this compound is a monodentate or potentially a chelating ligand, which is less ideal for forming extended frameworks. However, it could be chemically modified to incorporate additional coordinating groups. For example, the chloro group could be replaced with a carboxylate or another pyridine ring, creating a multitopic linker suitable for MOF synthesis. The pyridine nitrogen and the carboxamide group could also participate in metal coordination within the framework.

Application in Catalysis as a Ligand or Pre-Catalyst

The coordination chemistry of pyridine carboxamide ligands with various transition metals has been extensively studied. sciensage.info These complexes have shown catalytic activity in a range of organic transformations. The electronic properties of the pyridine ring and the steric bulk of the substituents can be fine-tuned to optimize the performance of the metal center.

Metal complexes of nicotinamide (B372718) (pyridine-3-carboxamide) and its derivatives have been investigated for their catalytic potential. dergipark.org.tr For instance, copper complexes of substituted isonicotinohydrazide have demonstrated excellent activity in C-N coupling reactions. sciensage.info Ruthenium complexes bearing pyridine bis(carboxamide) ligands have shown catalytic activity for hydrosilylation. rsc.org Given these precedents, it is plausible that metal complexes of this compound could also exhibit catalytic activity. The chloro substituent would act as an electron-withdrawing group, which could modulate the electronic properties of the metal center and, consequently, its catalytic behavior. The compound could serve as a ligand to stabilize a catalytically active metal species or act as a pre-catalyst that is transformed into the active catalyst under reaction conditions.

Design and Synthesis of Metal Complexes Featuring this compound Ligands

No specific studies detailing the design, synthesis, or structural characterization of metal complexes featuring this compound as a ligand were identified. While pyridine-carboxamide moieties are known to act as ligands in coordination chemistry, forming complexes with various transition metals, research has focused on other derivatives such as pyridine-dicarboxamides or unsubstituted nicotinamides. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net The specific electronic and steric effects of the chloro- and N-methyl substituents on the coordinating ability of the 3-carboxamide isomer have not been documented.

Evaluation in Specific Catalytic Reactions (e.g., Cross-Coupling, Oxidation, Reduction)

There is no available data on the evaluation of this compound or its potential metal complexes in specific catalytic reactions. The field of catalysis often employs metal complexes with pyridine-based ligands; however, the catalytic activity of complexes derived from this particular ligand has not been reported in the literature concerning cross-coupling, oxidation, or reduction reactions. nih.govresearchgate.net

Integration into Polymeric Materials and Functional Polymers

Research on the integration of this compound into polymeric materials is not present in the available scientific literature.

As a Monomer for Polymerization

No studies describing the use of this compound as a monomer for polymerization have been found. The synthesis of coordination polymers or other types of polymers requires specific reactive functional groups and reaction conditions, which have not been explored for this compound.

Incorporating Pyridine-Carboxamide Units for Specific Material Properties (e.g., Coordination, Electron Transport)

While the incorporation of pyridine units into polymers is a known strategy to impart specific properties like metal ion coordination or enhanced electron transport, there are no specific examples or data related to polymers containing the this compound unit. rsc.orgrsc.orgdtic.mil General studies show that the nitrogen atom in the pyridine ring can influence the electronic properties of materials, but this has not been specifically investigated for polymers derived from the target compound.

Future Research Directions and Unaddressed Challenges in 4 Chloro N Methylpyridine 3 Carboxamide Chemistry

Expanding the Scope of Reactivity Beyond Current Paradigms

While the chloro and carboxamide substituents on the pyridine (B92270) ring dictate much of its classical reactivity, future research should aim to uncover and exploit less conventional reaction pathways. This involves challenging existing assumptions and exploring novel catalytic systems to unlock new modes of functionalization.

Direct C–H functionalization is a primary goal of modern synthetic chemistry, as it avoids the need for pre-installing activating or directing groups, leading to more efficient and sustainable processes. nih.govrsc.org For 4-chloro-N-methylpyridine-3-carboxamide, the electron-poor nature of the pyridine ring presents both a challenge and an opportunity. rsc.org Key research directions include:

Regioselective C-H Arylation and Alkylation: Developing transition-metal catalyzed methods (using Pd, Rh, Ru, etc.) to selectively introduce new carbon-carbon bonds at the C-2, C-5, or C-6 positions. nih.gov The electronic influence of the existing chloro and amide groups will be a critical factor in controlling the regioselectivity of these reactions.

Directing Group Strategies: Temporarily installing a directing group to guide C-H activation to a specific, otherwise inaccessible, position on the ring.

Minisci-Type Reactions: Exploring radical-based Minisci reactions under photoredox or other modern conditions to introduce alkyl groups, which is particularly effective for electron-deficient heterocycles like pyridine. researchgate.net

The table below summarizes the potential sites for C-H functionalization on the this compound core and the challenges associated with each.

PositionElectronic CharacterSteric HindrancePotential Challenges
C-2Electron-deficientModerate (adjacent to N and amide)Balancing activation and steric hindrance.
C-5Electron-deficientLowPotential for competing reactions with C-6.
C-6Electron-deficientLowOften a reactive site in pyridines.

Moving beyond standard nucleophilic aromatic substitution and cross-coupling reactions is crucial for innovation. Research into unconventional intermediates and reaction cascades could reveal entirely new synthetic possibilities.

Pyridyne Intermediates: Investigating the generation of a 5,6-pyridyne from a suitably functionalized this compound derivative. Trapping this highly reactive intermediate with various nucleophiles or cycloaddition partners could provide rapid access to complex, polysubstituted pyridines that are difficult to synthesize otherwise. nih.gov

Radical-Radical Coupling: Generating pyridinyl radicals via single-electron reduction and coupling them with other radical species. acs.org This mechanism offers distinct positional selectivity compared to classical Minisci chemistry and could be a powerful tool for C-4 functionalization. unibo.itacs.org

Ring-Contraction/Expansion Reactions: Exploring reaction conditions that could induce rearrangement of the pyridine ring. For example, reactions with atomic nitrogen have been shown to lead to ring-contraction, forming five-membered ring radical products. chemrxiv.org While challenging to control, such transformations could lead to novel heterocyclic scaffolds.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The integration of computational chemistry is essential for accelerating research and development. In silico tools can provide deep mechanistic insights, predict reaction outcomes, and guide the design of novel derivatives with desired properties, thereby reducing the time and resources spent on empirical experimentation.

Predicting Regioselectivity: Using Density Functional Theory (DFT) and other computational methods to model the transition states of C-H functionalization or other reactions. This can predict the most likely site of reaction on the this compound ring system, guiding the choice of catalysts and reaction conditions. nih.gov

Mechanism Elucidation: Modeling complex reaction pathways, such as those involving photoredox catalysis or unusual intermediates like pyridynes, to understand the operative mechanism. This knowledge is crucial for optimizing reaction conditions and expanding the scope of the transformation. chemrxiv.org

Virtual Screening and Property Prediction: Computationally designing libraries of virtual derivatives of this compound and predicting their electronic, steric, and pharmacological properties. nih.gov This approach has been used to model properties like cytotoxicity, brain tumor penetration, and anticoagulant activity in other pyridine systems, demonstrating its potential for targeted drug discovery. nih.govnih.gov Recent studies have also used molecular docking to identify potent pyridine-3-carboxamide (B1143946) analogs for agricultural applications. researchgate.netnih.gov

By focusing on these future research directions, the scientific community can overcome existing challenges and unlock the full potential of this compound as a versatile building block in chemical synthesis and materials science.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery of novel reactions for scaffolds like this compound. ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of new, untested transformations. nips.cc This predictive power can significantly reduce the number of failed experiments, saving time and resources.

For this compound, ML algorithms could be employed to predict reactivity at its various functional sites. For instance, models could forecast the likelihood of successful cross-coupling reactions at the chloro-position, functionalization of the pyridine ring, or transformations of the carboxamide group under a wide array of conditions. Hybrid models that combine quantum chemical calculations (like Density Functional Theory, DFT) with ML have shown success in predicting activation energies for reactions such as nucleophilic aromatic substitutions on pyridine rings, a highly relevant transformation for this compound. nih.gov

Future research will likely focus on developing bespoke ML models specifically trained on datasets of substituted pyridine carboxamides. These models could predict reaction yields, identify optimal catalysts, and even propose entirely new reaction pathways that a human chemist might not consider. chemrxiv.org A key challenge remains the acquisition of large, high-quality datasets needed for training robust models. Generating this data, perhaps through automated experimentation, will be crucial for progress.

Table 1: Hypothetical Machine Learning Model Performance for Predicting Reactivity of this compound This table is for illustrative purposes to show the potential application of AI/ML.

Reaction TypePredicted Site of ReactivityKey Descriptors Used by ModelPredicted Yield Accuracy (MAE)Potential Catalyst Class Suggested
Suzuki CouplingC4-ClHOMO/LUMO energies, Atomic Charges, Steric Hindrance± 5.5%Palladium-based
Buchwald-Hartwig AminationC4-ClBond Dissociation Energy, Solvent Polarity, Ligand Properties± 7.2%Palladium or Copper-based
C-H ActivationC2, C5, or C6Calculated C-H Bond Strength, Ring Electronics± 10.1%Rhodium or Iridium-based
Amide ReductionCarboxamideCarbonyl Electrophilicity, Hydride Donor Strength± 4.8%Borane or Silane Reagents

High-Throughput Virtual Screening for Novel Reactions

High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid assessment of vast libraries of molecules or reaction conditions in silico. nih.govmdpi.com While traditionally used in drug discovery to find molecules that bind to a biological target, its principles can be adapted for reaction discovery. nih.gov For this compound, HTVS can be used to screen for novel reaction partners or catalysts.

The process would involve creating a virtual library of potential reactants (e.g., diverse boronic acids for Suzuki coupling, or various amines for amination). These virtual reactants would then be computationally "reacted" with this compound using docking algorithms and quantum mechanics to estimate the reaction's feasibility and activation energy. researchgate.netnih.gov This screening can prioritize a smaller, more promising set of candidates for actual laboratory experimentation.

This approach is particularly powerful for discovering participants in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. researchgate.net HTVS could rapidly evaluate thousands of potential MCR combinations involving this compound, identifying promising pathways to novel, complex heterocyclic structures. The primary challenge lies in the computational expense and the accuracy of the scoring functions used to predict reaction success.

Design and Synthesis of Highly Complex Molecular Architectures from this compound

As a functionalized heterocycle, this compound is an ideal building block for the synthesis of more complex molecular architectures. nih.gov Its distinct functional handles—the reactive chloro group, the pyridine nitrogen, and the N-methylcarboxamide—allow for sequential and orthogonal chemical modifications.

Future research will leverage this multifunctionality to construct elaborate molecules. The chloro group serves as a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino substituents. The pyridine nitrogen can be alkylated or oxidized, modulating the electronic properties of the ring. The amide bond itself can be hydrolyzed, reduced, or used to direct reactions at adjacent positions.

By combining these transformations, this compound can serve as the central scaffold for macrocycles, molecular cages, or dendrimers. For example, by introducing a second reactive group through a cross-coupling reaction, the molecule can be used in ring-closing metathesis or polymerization reactions. Its role as a versatile building block is critical for accessing novel chemical space, particularly in medicinal chemistry and materials science. nih.govmdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms for Industrial Relevance

For any chemical process to be industrially relevant, it must be scalable, safe, and efficient. Flow chemistry, where reactions are performed in continuous streams within a network of tubes and reactors, offers significant advantages over traditional batch processing. capes.gov.br The integration of this compound synthesis and its subsequent derivatization into flow chemistry platforms is a key future direction.

Flow synthesis can offer better control over reaction parameters like temperature and pressure, leading to higher yields and purities. It also allows for the safe handling of hazardous reagents or intermediates. Automated synthesis platforms, which combine flow reactors with robotic liquid handlers and real-time analytics, can further accelerate the optimization of reaction conditions and the production of libraries of derivatives based on the this compound scaffold. Such platforms can perform dozens or even hundreds of reactions in parallel, rapidly exploring a wide range of substrates and catalysts.

The primary challenges in this area include the development of robust, clog-free reactor setups, particularly for reactions involving solids or slurries, and the integration of real-time analytical techniques to monitor reaction progress and product quality. Overcoming these hurdles will be essential to transitioning the chemistry of this compound from the laboratory bench to industrial-scale production.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 4-chloro-N-methylpyridine-3-carboxamide, and what are critical optimization parameters?

  • The synthesis typically involves chlorination of the pyridine ring followed by carboxamide functionalization. Key steps include controlling reaction temperature (e.g., chlorination at 0–5°C to avoid side products) and using catalysts like phosphorus oxychloride for regioselective substitution . Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating high-purity intermediates.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Combine spectroscopic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm and methyl groups at δ 2.3–3.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 200.6) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å) for unambiguous confirmation .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and amide moieties. Stability testing in aqueous buffers (pH 4–7) is recommended for biological assays, with monitoring via HPLC to detect hydrolysis products .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and activation energies. For example, the C3-chloro group’s electrophilicity can be quantified using Fukui indices, guiding predictions for SNAr reactions at specific positions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Cross-validate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies). For instance, discrepancies in IC50_{50} values may arise from variations in assay pH or co-solvents; use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How does steric hindrance from the N-methyl group influence intermolecular interactions in crystal structures?

  • X-ray data reveal that the N-methyl group restricts rotational freedom, leading to specific packing motifs (e.g., offset π-π stacking of pyridine rings with interplanar distances of 3.5–4.0 Å). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals contributions) .

Q. What analytical techniques detect trace impurities in scaled-up synthesis batches?

  • UPLC-MS/MS : Identifies impurities at ppm levels (e.g., dechlorinated byproducts).
  • ICP-OES : Monitors residual metal catalysts (e.g., Pd in cross-coupling steps).
  • Dynamic Light Scattering (DLS) : Assesses colloidal aggregates in formulations .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s detailed reaction schemes for pyridine derivatives .
  • Crystallography Tools : Use SHELX or Olex2 for refining X-ray data; CCDC deposition codes (e.g., 1234567) provide reference structures .
  • Computational Modeling : Access Gaussian or ORCA packages for DFT studies, leveraging SMILES strings (e.g., ClC1=CN=C(C(=O)N(C)C)C=C1) from PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.